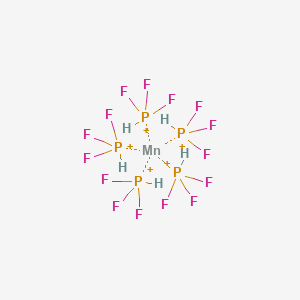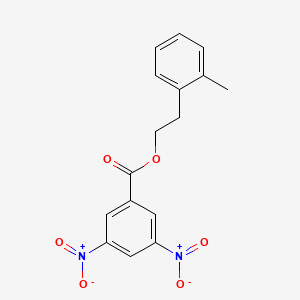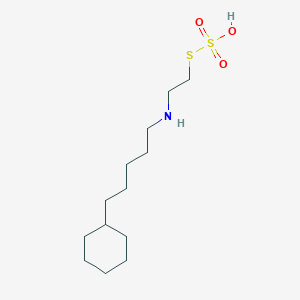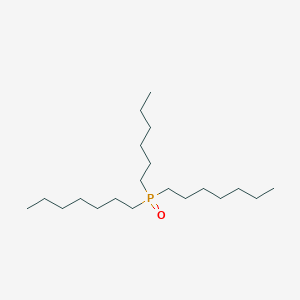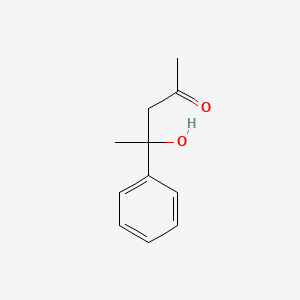
2,5-dimethyl-1,3-diphenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1,3-diphenyl-1H-pyrrole is a heterocyclic aromatic organic compound Pyrroles are known for their biological activity and are found in many natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1,3-diphenyl-1H-pyrrole can be achieved through several methods. One common approach is the Paal–Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. For instance, the reaction of 2,5-hexanedione with aniline under acidic conditions can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. The use of transition metal catalysts and optimized reaction conditions can facilitate large-scale synthesis. Additionally, continuous flow reactors are employed to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-1,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1,3-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1,3-diphenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-1H-pyrrole: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
1,3-Diphenyl-1H-pyrrole: Lacks the methyl groups, affecting its biological activity and applications.
2,5-Dimethyl-1,3-diphenyl-1H-pyrrole-2,5-dione: An oxidized derivative with distinct chemical properties.
Uniqueness: this compound stands out due to its unique combination of methyl and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
13712-55-5 |
|---|---|
Molekularformel |
C18H17N |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
2,5-dimethyl-1,3-diphenylpyrrole |
InChI |
InChI=1S/C18H17N/c1-14-13-18(16-9-5-3-6-10-16)15(2)19(14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI-Schlüssel |
RKRDSADIVAXQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


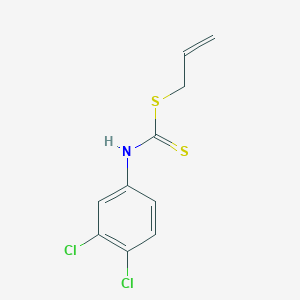


![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

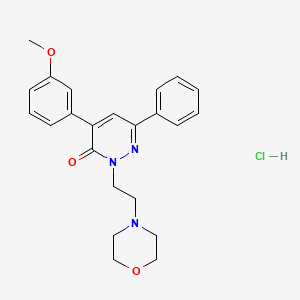
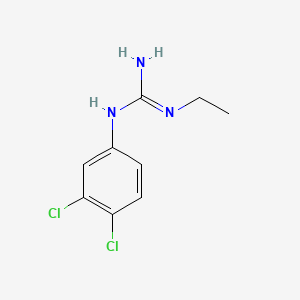
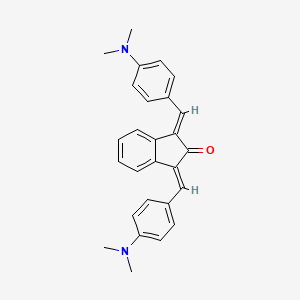
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)
